Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide
Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Ethynyl-4,4-dimethylthiochroman, a key intermediate in the preparation of various pharmaceutical compounds.[1] The document details a well-established synthetic pathway, including experimental protocols and quantitative data for each step.
Synthetic Pathway Overview
The synthesis of 6-Ethynyl-4,4-dimethylthiochroman can be achieved through a multi-step process commencing with the reaction of thiophenol with 1-bromo-3-methyl-2-butene. The resulting sulfide undergoes an intramolecular cyclization to form the core thiochroman structure. Subsequent Friedel-Crafts acylation introduces an acetyl group at the 6-position, which is then converted to the desired ethynyl functionality. An alternative, though less detailed in the literature, involves a Sonogashira coupling of a 6-halogenated or 6-triflated 4,4-dimethylthiochroman with a protected acetylene.
This guide will focus on the more thoroughly documented route proceeding via the 6-acetyl intermediate.
Quantitative Data Summary
The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of 6-Ethynyl-4,4-dimethylthiochroman.
Table 1: Physicochemical Properties of 6-Ethynyl-4,4-dimethylthiochroman
| Property | Value | Reference |
| CAS Number | 118292-06-1 | [2][3] |
| Molecular Formula | C₁₃H₁₄S | [2] |
| Molecular Weight | 202.32 g/mol | [2] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 69-72 °C | [2] |
| Boiling Point | 299 °C | [2] |
| Flash Point | 128 °C | [2] |
Table 2: Reaction Yields and Key Spectroscopic Data
| Step | Product | Yield | ¹H NMR Data (CDCl₃, 250 MHz) | Reference |
| 1 | Phenyl-3-methylbut-2-enyl sulfide | Not specified | Not available | [4] |
| 2 | 4,4-dimethylthiochroman | Not specified | Not available | [4] |
| 3 | 6-Acetyl-4,4-dimethylthiochroman | Not specified | Not available | [4] |
| 4 | 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al | Not specified | Not available | [4] |
| 5 | 6-Ethynyl-4,4-dimethylthiochroman | 85% (for a related reaction) | δ 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J=8.6 Hz, 1H), 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.99 (d, J=2.0 Hz, 1H) | [4][5] |
Experimental Protocols
The following protocols are adapted from established synthetic procedures.[4]
Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide
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To a suitable reaction vessel, add thiophenol, a strong base (e.g., sodium hydroxide) in equimolar amounts, and a solvent mixture of ethylene dichloride (EDC) and methanol.
-
Heat the mixture to reflux.
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Add 1-bromo-3-methyl-2-butene in an equimolar amount to the refluxing mixture.
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Continue refluxing for approximately 8 to 12 hours.
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After cooling, the product, phenyl-3-methylbut-2-enyl sulfide, will be present in the EDC layer. This solution can be used directly in the next step without further purification.
Step 2: Synthesis of 4,4-dimethylthiochroman
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To the EDC solution containing phenyl-3-methylbut-2-enyl sulfide from the previous step, add phosphorous pentoxide and orthophosphoric acid.
-
Heat the reaction mixture to reflux with stirring for 8 to 12 hours to facilitate the intramolecular cyclization.
-
Upon completion, the resulting 4,4-dimethylthiochroman is contained within the EDC layer and can be carried forward without purification.
Step 3: Synthesis of 6-Acetyl-4,4-dimethylthiochroman
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To the EDC solution of 4,4-dimethylthiochroman, add acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Stir the reaction mixture for 30 minutes to 3 hours at a temperature between -10 °C and 10 °C.
-
Quench the reaction. The product, 6-acetyl-4,4-dimethylthiochroman, will be in the EDC layer and can be used in the subsequent step without further purification.
Step 4: Synthesis of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al
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In a separate vessel, cool dimethylformamide (DMF) to between -5 °C and 0 °C.
-
Slowly add phosphorus oxychloride to the cooled DMF.
-
To this Vilsmeier reagent, add the 6-acetyl-4,4-dimethylthiochroman from the previous step.
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Allow the reaction to proceed for 8 to 10 hours at a temperature between 10 °C and 15 °C.
-
Quench the reaction by adding the mixture to cold water containing sodium acetate.
Step 5: Synthesis of 6-Ethynyl-4,4-dimethylthiochroman
-
Prepare a solution of sodium hydroxide in water and heat it to 80-90 °C.
-
To the hot sodium hydroxide solution, add a solution of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al in 1,4-dioxane dropwise with vigorous stirring.
-
Maintain the reaction temperature at 80-90 °C for approximately 2 hours.
-
After cooling, the crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 6-Ethynyl-4,4-dimethylthiochroman.
Synthetic Pathway Diagram
Caption: Synthetic pathway for 6-Ethynyl-4,4-dimethylthiochroman.
Alternative Synthetic Approach: Sonogashira Coupling
An alternative and potentially more convergent route to 6-Ethynyl-4,4-dimethylthiochroman involves the Sonogashira coupling of a suitable precursor with a protected alkyne. Commercially available 6-Bromo-4,4-dimethylthiochroman serves as an ideal starting material for this approach.
The general workflow for this alternative synthesis is depicted below.
Caption: Sonogashira coupling route to 6-Ethynyl-4,4-dimethylthiochroman.
This guide provides a foundational understanding of the synthesis of 6-Ethynyl-4,4-dimethylthiochroman. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.
References
- 1. 6-Ethynyl-4,4-Dimethyl-Thiochroman - CAS - 118292-06-1 | Axios Research [axios-research.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman - Google Patents [patents.google.com]
- 5. 6-Ethynyl-4,4-dimethylthiochroman | 118292-06-1 [chemicalbook.com]

